molecular formula C52H48O4P2Ru B025172 RU(Oac)2[(R)-tolbinap] CAS No. 106681-15-6

RU(Oac)2[(R)-tolbinap]

Cat. No. B025172
M. Wt: 899.9 g/mol
InChI Key: OXESSJMVRGFBNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of RU(Oac)2[(R)-tolbinap] involves the coordination of ruthenium with acetylacetonate (acac) ligands and the chiral diphosphine ligand, (R)-tolbinap. While specific details about the synthesis of this exact complex might not be readily available, the synthesis of similar Ru complexes typically involves ligand exchange reactions where the ruthenium precursor is reacted with the desired ligands under controlled conditions to ensure the formation of the desired complex with the correct stereochemistry (Ohkuma et al., 2005).

Molecular Structure Analysis

The molecular structure of RU(Oac)2[(R)-tolbinap] is characterized by the coordination of ruthenium with two acetylacetonate ligands and a bidentate (R)-tolbinap ligand. This configuration allows for a square planar or octahedral geometry, typical of Ru(II) complexes. The presence of the chiral diphosphine ligand induces a specific spatial arrangement that is crucial for the complex's catalytic activity, especially in asymmetric synthesis.

Chemical Reactions and Properties

RU(Oac)2[(R)-tolbinap] is prominently used in catalysis, particularly in asymmetric hydrogenation reactions. It serves as a catalyst for the hydrogenation of various substrates, including ketones and olefins, to produce chiral alcohols with high enantioselectivity. The complex's efficacy in these reactions is attributed to its ability to provide a chiral environment that influences the stereochemistry of the resulting product (Ohkuma et al., 2005).

Scientific Research Applications

  • Asymmetric Hydrogenation of Alpha-Branched Aromatic Ketones : It catalyzes the asymmetric hydrogenation of alpha-branched aromatic ketones, resulting in alpha-hydroxy acetals with up to 98% enantiomeric excess (ee) (Arai et al., 2007).
  • High Enantioselectivity in Hydrogenation of Aromatic Ketones : The complex facilitates asymmetric hydrogenation of aromatic ketones with high enantioselectivity, producing chiral alcohols with enantioselectivity greater than 99% (Ooka et al., 2008).
  • Base-Free Asymmetric Hydrogenation of Simple Ketones : It allows for asymmetric hydrogenation of simple ketones in base-free conditions, leading to high enantiomeric purity and kinetic resolution (Ohkuma et al., 2002).
  • Asymmetric Hydrogenation of Sterically Congested Tert-Alkyl Ketones : The complex converts sterically congested tert-alkyl ketones to chiral carbinols with high enantiomeric purity (Ohkuma et al., 2005).
  • Catalyzing Cyclopropanation of Alkenes : The polymeric complex [Ru 2 (CO) 4 (α -OAc) 2] n is an efficient catalyst for cyclopropanation of alkenes with diazoacetic esters (Maas et al., 1993).
  • Cationic Triflates Formation : It undergoes reactions with CF3SO3H resulting in PC bond breaking and formation of cationic triflates (Reijer et al., 2000).
  • Oxidative Alkenylation of C-H Bonds : Ruthenium diacetate catalyzes the oxidative alkenylation of C-H bonds in air for the synthesis of various compounds (Arockiam et al., 2011).

properties

IUPAC Name

acetic acid;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXESSJMVRGFBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H48O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

899.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RU(Oac)2[(R)-tolbinap]

CAS RN

106681-15-6
Record name (S)-Ru(OAc)2(T-BINAP)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PG Jessop - Supercritical Fluid Technology for Drug Product …, 2004 - books.google.com
Synthesis of chiral pharmaceuticals with catalyst recovery and enhanced rate and selectivity is possible, for some reactions, with the use of liquid or supercritical CO2 as a substitute for …
Number of citations: 0 books.google.com
BJS Flowers - 2008 - library-archives.canada.ca
Although carbon dioxide as a greenhouse gas is a serious environmental concern, it remains a valuable C1 source if viable methods are available for its conversion into …
Number of citations: 5 library-archives.canada.ca
G Keglevich, Z Baan, I Hermecz… - Current Organic …, 2007 - ingentaconnect.com
The search for suitable ionic liquids that are non-volatile, non-toxic, dissolve a variety of reactants and are recyclable is a real challenge for chemists to be able to replace the traditional …
Number of citations: 69 www.ingentaconnect.com
H Shimizu, N Sayo, T Saito - Asymmetric Catalysis on Industrial …, 2010 - Wiley Online Library
Catalytic asymmetric synthesis is undoubtedly one of the most powerful methods for providing optically active compounds. The reaction, which is mediated by a very small amount of a …
Number of citations: 2 onlinelibrary.wiley.com
G Keglevich, A Grun, I Hermecz… - Current Organic …, 2011 - ingentaconnect.com
The search for suitable ionic liquids that are non-volatile, non-toxic, dissolve a variety of reactants and are recyclable is a real challenge for chemists to be able to replace the traditional …
Number of citations: 23 www.ingentaconnect.com
DJ Heldebrant, HN Witt, SM Walsh, T Ellis… - Green …, 2006 - pubs.rsc.org
Nonvolatile solvents eliminate the health and environmental risks associated with volatile solvent use, but may pose their own risks and separation problems. Several liquid polymers …
Number of citations: 140 pubs.rsc.org
SK Kandola - 2004 - leicester.figshare.com
Room temperature ionic liquids (RTILs) are attracting increasing interest as environmentally benign reaction media for chemical synthesis and catalysis. This thesis describes the use of …
Number of citations: 2 leicester.figshare.com
H Zhao, SV Malhotra - 2002 - tigerscholarcommons.savannahstate …
This review describes the growing applications of ionic liquids in a wide range of synthetic reactions. The use of ionic liquids as solvents or catalysts presents a profound effect on the …
R Diols, A Alcohols - J. Org. Chem, 2000 - Citeseer
3.2. Oxidation 3.3. Hydroformylation 3.4. Hydrodimerization 3.5. Heck Reaction 3.6. Alkoxycarbonylation 3.7. Trost–Tsuji Coupling 3.8. Ring-Closing Metathesis (RCM) 3.9. Suzuki Cross…
Number of citations: 2 citeseerx.ist.psu.edu
A Messadi - 2013 - theses.fr
Ces travaux abordent, d'une part l'étude de la coordination du cuivre (II) et nickel (II) avec un ligand heptadenté tripode, et d'autre part la synthèse et la caractérisation de liquides …
Number of citations: 0 www.theses.fr

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